N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251595-19-3) is an acetamide derivative featuring a benzodioxolylmethyl group and a dihydropyridinone ring sulfonated at position 5 with a pyrrolidine moiety. Its molecular formula is C₁₉H₂₁N₃O₆S, with a molecular weight of 419.5 g/mol . Key structural elements include:
- A 1,3-benzodioxole group linked to the acetamide nitrogen.
- A 1,2-dihydropyridin-2-one core substituted at position 5 with a pyrrolidine-1-sulfonyl group.
- An acetamide backbone connecting these moieties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c23-18(20-10-14-3-5-16-17(9-14)28-13-27-16)12-21-11-15(4-6-19(21)24)29(25,26)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICETAAXGPCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of pyrrolidine using sulfonyl chloride.
Synthesis of the Dihydropyridinyl Acetamide Moiety: This can be synthesized by reacting 2-oxo-1,2-dihydropyridine with acetic anhydride.
Coupling Reactions: The final step involves coupling the benzodioxole ring with the pyrrolidine sulfonyl group and the dihydropyridinyl acetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrrolidine sulfonyl group, converting it to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonamides and reduced derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness and functional groups warrant comparison with related derivatives. Below is a detailed analysis of structural analogs, synthesis, and functional differences:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Core Heterocycles: The target compound’s 1,2-dihydropyridinone core distinguishes it from benzimidazole derivatives (e.g., compound 12) and indole-based analogs (e.g., 6y). Compound D-19 shares the benzodioxolylmethyl group but incorporates a pyrrole-carboxamide and dimethylpyridinone, lacking the sulfonamide functionality critical to the target’s structure .
Sulfonamide vs. Other Substituents: The pyrrolidine-1-sulfonyl group at position 5 on the dihydropyridinone is unique to the target compound. This group may improve solubility and hydrogen-bonding capacity compared to the 3-methylphenyl (compound 12) or chlorobenzoyl (compound 6y) substituents .
Synthetic Yields and Characterization :
- Compound 12 was synthesized in 65% yield with a melting point of 194–195°C , characterized via $ ^1H $ NMR and MS . In contrast, the target compound lacks reported synthetic data, highlighting a gap in current literature .
Potential Biological Implications: The benzodioxole group, common in the target and D-19, is associated with metabolic stability and enhanced bioavailability in CNS-targeting drugs . The sulfonamide moiety in the target may confer selective inhibition of enzymes like carbonic anhydrases or proteases, whereas benzimidazoles (e.g., 12) are often explored as kinase inhibitors .
Research Findings and Gaps
- Further studies on its solubility, stability, and target affinity are needed.
- lacks critical data (e.g., melting point, bioactivity), underscoring the need for experimental validation .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups, including a benzodioxole moiety and a dihydropyridine structure. Its molecular formula is with a molecular weight of approximately 417.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.25 to 1 mg/mL, demonstrating their potential as broad-spectrum antibacterial agents .
2. Neuroprotective Effects
Studies have highlighted the neuroprotective capabilities of similar dihydropyridine compounds. They have been shown to block calcium entry in neuroblastoma cells and protect against oxidative stress, indicating a possible role in treating neurological disorders such as ischemic stroke . The selectivity of these compounds towards calcium channel subtypes further enhances their therapeutic potential by minimizing cardiovascular side effects.
3. Analgesic Properties
The analgesic activity of related compounds has been evaluated using various models. For instance, certain derivatives demonstrated significant pain relief in acetic acid-induced writhing tests in mice, suggesting that they may act as effective analgesics . The central and peripheral acting mechanisms make them suitable candidates for further development in pain management therapies.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Calcium Channel Modulation : The compound may modulate calcium channels, which is crucial for neurotransmitter release and muscle contraction.
- Antioxidant Activity : Similar compounds have been shown to exhibit antioxidant properties, reducing oxidative stress in cells .
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli with MIC values as low as 0.25 mg/mL. |
| Study B | Showed neuroprotective effects in a model of ischemic stroke with significant reduction in cell death. |
| Study C | Reported analgesic effects comparable to standard analgesics in animal models. |
Q & A
Basic Research Questions
Q. What are the key structural motifs of this compound, and how might they influence its biological activity?
- Answer : The compound contains three critical moieties:
- 1,3-Benzodioxole : Known for enhancing bioavailability and metabolic stability via lipophilicity modulation .
- Pyrrolidine-1-sulfonyl group : A sulfonamide derivative with potential hydrogen-bonding interactions for target binding (e.g., enzymes or receptors) .
- 2-Oxo-1,2-dihydropyridine : A redox-active scaffold that may participate in electron transfer or tautomerization, influencing reactivity .
- Methodological Insight : Computational docking (e.g., AutoDock Vina) combined with Hammett analysis can predict substituent effects on activity.
Q. What synthetic routes are feasible for preparing this compound?
- Answer : A plausible route involves:
Step 1 : Coupling 5-(pyrrolidine-1-sulfonyl)-2-hydroxypyridine with chloroacetyl chloride to form the acetamide intermediate .
Step 2 : Introducing the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. How can researchers verify the compound’s purity and structural integrity?
- Answer :
- Analytical Techniques :
| Method | Key Peaks/Data | Purpose |
|---|---|---|
| HPLC | Retention time consistency (≥95% purity) | Purity assessment |
| ¹H/¹³C NMR | Benzodioxole protons (δ 5.9–6.1 ppm), sulfonyl group (δ 3.1–3.3 ppm) | Structural confirmation |
| HRMS | Exact mass matching theoretical [M+H]⁺ | Molecular formula validation |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to assess reproducibility .
- Computational Modeling : Compare binding affinities (ΔG values) using molecular dynamics simulations to identify outlier data .
Q. What strategies optimize the dihydropyridine ring’s stability during in vivo studies?
- Answer : The 1,2-dihydropyridine ring is prone to oxidation. Solutions include:
- Prodrug Design : Mask the ring with a protecting group (e.g., acetyl) cleaved enzymatically in target tissues .
- Formulation : Use lipid-based nanoemulsions to reduce oxidative degradation in plasma .
- In Silico Stability Prediction : Apply tools like ADMET Predictor™ to prioritize derivatives with lower oxidation potential .
Q. How can the sulfonamide group’s electronic properties be tuned to enhance target binding?
- Answer : Modify the pyrrolidine-sulfonyl moiety through:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to increase hydrogen-bond acceptor strength .
- Bioisosteric Replacement : Replace sulfonamide with sulfonic acid or phosphonate groups while maintaining geometry .
- Crystallography : Co-crystallize derivatives with the target protein (e.g., COX-2) to visualize binding interactions .
Q. What advanced techniques characterize the compound’s metabolic pathways?
- Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites .
- Isotope Labeling : Synthesize a ¹⁴C-labeled analog for tracking degradation products in excretion studies .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Notes
- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and analytical parameters (e.g., NMR solvent, HPLC gradient) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
